Cas no 1367992-89-9 ((7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol)
(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (7-氯咪唑并[1,2-A]吡啶-3-基)甲醇
- (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol
- IMidazo[1,2-a]pyridine-3-Methanol, 7-chloro-
- imidazo[1,2-a]pyridine-3-methanol,7-chloro-
- {7-CHLOROIMIDAZO[1,2-A]PYRIDIN-3-YL}METHANOL
- EN300-7879342
- G74433
- 1367992-89-9
-
- Inchi: 1S/C8H7ClN2O/c9-6-1-2-11-7(5-12)4-10-8(11)3-6/h1-4,12H,5H2
- InChI Key: XSOTWFZOOBWTCZ-UHFFFAOYSA-N
- SMILES: ClC1C=CN2C(C=1)=NC=C2CO
Computed Properties
- Exact Mass: 182.0246905g/mol
- Monoisotopic Mass: 182.0246905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 37.5
(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029181774-1g |
(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol |
1367992-89-9 | 95% | 1g |
741.51 USD | 2021-06-01 | |
| Chemenu | CM151149-1g |
(7-chloroimidazo[1,2-a]pyridin-3-yl)methanol |
1367992-89-9 | 95% | 1g |
$805 | 2021-08-05 | |
| Chemenu | CM151149-1g |
(7-chloroimidazo[1,2-a]pyridin-3-yl)methanol |
1367992-89-9 | 95% | 1g |
$*** | 2023-03-31 | |
| Enamine | EN300-7879342-0.05g |
{7-chloroimidazo[1,2-a]pyridin-3-yl}methanol |
1367992-89-9 | 95% | 0.05g |
$162.0 | 2024-05-22 | |
| Enamine | EN300-7879342-0.1g |
{7-chloroimidazo[1,2-a]pyridin-3-yl}methanol |
1367992-89-9 | 95% | 0.1g |
$241.0 | 2024-05-22 | |
| Enamine | EN300-7879342-0.25g |
{7-chloroimidazo[1,2-a]pyridin-3-yl}methanol |
1367992-89-9 | 95% | 0.25g |
$347.0 | 2024-05-22 | |
| Enamine | EN300-7879342-0.5g |
{7-chloroimidazo[1,2-a]pyridin-3-yl}methanol |
1367992-89-9 | 95% | 0.5g |
$546.0 | 2024-05-22 | |
| Enamine | EN300-7879342-1.0g |
{7-chloroimidazo[1,2-a]pyridin-3-yl}methanol |
1367992-89-9 | 95% | 1.0g |
$699.0 | 2024-05-22 | |
| Enamine | EN300-7879342-2.5g |
{7-chloroimidazo[1,2-a]pyridin-3-yl}methanol |
1367992-89-9 | 95% | 2.5g |
$1370.0 | 2024-05-22 | |
| Enamine | EN300-7879342-5.0g |
{7-chloroimidazo[1,2-a]pyridin-3-yl}methanol |
1367992-89-9 | 95% | 5.0g |
$2028.0 | 2024-05-22 |
(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol
Recent Advances in the Study of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol (CAS: 1367992-89-9)
The compound (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol (CAS: 1367992-89-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This heterocyclic scaffold is particularly notable for its structural versatility and bioactivity, making it a promising candidate for the synthesis of novel therapeutic agents. Recent studies have explored its pharmacological properties, synthetic pathways, and potential mechanisms of action, shedding light on its utility in addressing various disease targets.
One of the key areas of research has focused on the synthesis and optimization of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol derivatives. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient multi-step synthesis route for this compound, highlighting its scalability and purity. The researchers employed a combination of palladium-catalyzed cross-coupling reactions and subsequent functional group transformations to achieve high yields. This methodological advancement is critical for enabling further pharmacological evaluations and structure-activity relationship (SAR) studies.
In terms of biological activity, (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol has shown promising results in preclinical models of inflammatory and infectious diseases. For instance, a recent in vitro study revealed its potent inhibitory effects on key enzymes involved in bacterial cell wall synthesis, suggesting potential applications as an antibiotic adjuvant. Additionally, molecular docking simulations have identified strong interactions between this compound and specific protein targets, such as kinases and G-protein-coupled receptors (GPCRs), which are often implicated in cancer and metabolic disorders.
Another noteworthy development is the exploration of this compound's role in neurodegenerative diseases. A 2024 study published in ACS Chemical Neuroscience reported that (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol derivatives exhibited neuroprotective properties in cellular models of Alzheimer's disease. The researchers attributed these effects to the compound's ability to modulate oxidative stress pathways and reduce amyloid-beta aggregation, a hallmark of the disease. These findings open new avenues for the development of small-molecule therapeutics targeting neurodegenerative conditions.
Despite these promising results, challenges remain in optimizing the pharmacokinetic and safety profiles of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol-based compounds. Recent toxicological studies have highlighted the need for further refinement to minimize off-target effects and improve bioavailability. However, the compound's structural flexibility offers ample opportunities for medicinal chemists to design analogs with enhanced properties.
In conclusion, (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol (CAS: 1367992-89-9) represents a versatile and pharmacologically active scaffold with broad potential in drug discovery. Ongoing research continues to uncover its mechanisms of action and therapeutic applications, positioning it as a valuable tool for addressing unmet medical needs. Future studies should focus on translational research to bridge the gap between preclinical findings and clinical applications.
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